molecular formula C16H10ClN3O2S B038785 (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS No. 121512-58-1

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Cat. No. B038785
M. Wt: 343.8 g/mol
InChI Key: XDUDZMHWULSAEP-UHFFFAOYSA-N
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Description

“(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile” is a chemical compound . It is also known as "2-Quinoxalineacetonitrile, 3-chloro-α-(phenylsulfonyl)-;2-(3-Chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile" . The molecular formula of this compound is C16H10ClN3O2S .


Molecular Structure Analysis

The molecular structure of “(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile” consists of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 343.79 .

Safety And Hazards

The safety and hazards associated with “(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or consult with a chemical safety expert .

properties

IUPAC Name

2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDZMHWULSAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327411
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

CAS RN

121512-58-1
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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